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Abstract
The 2-aminobenzothiazole moiety represents a privileged heterocyclic scaffold, a cornerstone

in modern medicinal chemistry due to its versatile structure and broad spectrum of

pharmacological activities.[1][2][3] Its derivatives have been successfully developed into

therapeutic agents and continue to be a focal point for the discovery of novel treatments for a

multitude of diseases, including cancer, microbial infections, and neurodegenerative disorders.

[1][4][5] This guide provides a comprehensive exploration of the 2-aminobenzothiazole

chemical space, beginning with the fundamental physicochemical properties of the core

structure. We will delve into established and modern synthetic methodologies, dissect the vast

biological activities through the lens of structure-activity relationships (SAR), and provide

detailed, field-proven protocols for synthesis and biological evaluation. This document is

designed for researchers, scientists, and drug development professionals, aiming to serve as

both a foundational reference and a practical guide for navigating and expanding upon this

critical area of chemical biology.

The 2-Aminobenzothiazole Core: Physicochemical
Foundation
A molecule's destiny—from its synthesis to its biological target interaction—is dictated by its

physicochemical properties. For 2-aminobenzothiazole, these characteristics are the bedrock

upon which all derivative design and development are built.[6] The fused benzene and thiazole

rings create a unique electronic and steric environment, while the amino group at the C2-
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position offers a reactive handle for extensive functionalization, allowing chemists to finely tune

the molecule's properties.[5][7] Understanding these core attributes is the critical first step in

the rational design of novel, potent, and bioavailable derivatives.[6]

The fundamental structure consists of a benzene ring fused to a thiazole ring at the 4 and 5

positions. The numbering convention is critical for discussing substitutions and interpreting

SAR data.

2-Aminobenzothiazole Core Structure

2-ABT

Click to download full resolution via product page

Caption: Core structure and numbering of the 2-aminobenzothiazole scaffold.

Key Physicochemical Data
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The properties summarized below are essential for predicting a compound's behavior, from its

solubility in reaction solvents to its absorption, distribution, metabolism, and excretion (ADME)

profile in biological systems.[6]

Property Value Source(s)

Molecular Formula C₇H₆N₂S [8][9]

Molecular Weight 150.20 g/mol [8][9]

Appearance
White to beige or grayish

powder/flakes
[6][8]

Melting Point 126 - 134 °C [6][8]

pKa 4.48 (at 20°C) [6]

Water Solubility < 0.1 g/100 mL (at 19 °C) [6]

Organic Solvents
Freely soluble in alcohol,

chloroform, and diethyl ether
[6]

LogP 1.89 [6]

Synthesis of the Scaffold: From Classic Reactions
to Modern Innovations
The accessibility of the 2-aminobenzothiazole core is a primary reason for its prevalence in

drug discovery.[5] Methodologies have evolved from classical, multi-step processes to more

efficient one-pot and green chemistry approaches.[10][11]

The Hugershoff Reaction: A Foundational Pathway
The most classical and widely utilized method is the Hugershoff reaction, which involves the

oxidative cyclization of an arylthiourea.[12] This pathway typically uses bromine in acetic acid

as the oxidizing agent. While effective, the use of hazardous reagents and potential for side

reactions, such as thiocyanation at the para position of anilines, has driven the development of

alternative methods.[12][13]
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Caption: Logical workflow for the classical Hugershoff synthesis of 2-aminobenzothiazoles.
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Modern Synthetic Strategies
Contemporary organic synthesis prioritizes efficiency, safety, and environmental considerations.

For 2-aminobenzothiazoles, this has led to the development of several advanced methods:

One-Pot Syntheses: Many modern approaches, often catalyzed by transition metals like

Ruthenium(III) chloride, allow for the direct synthesis from N-arylthioureas in a single step,

improving yields and reducing waste.[10]

Ullmann-Type Reactions: A simple and effective one-pot synthesis utilizes 2-iodoanilines and

sodium dithiocarbamates with a copper catalyst, achieving high yields of up to 97%.[10]

Solid-Phase Synthesis: To facilitate the rapid generation of compound libraries for high-

throughput screening, traceless solid-phase protocols have been developed.[13] These

methods employ resin-bound intermediates, simplifying purification and enabling

combinatorial derivatization.

Exploring the Chemical Space: A Spectrum of
Biological Activity
The true power of the 2-aminobenzothiazole scaffold lies in its ability to be decorated with a

vast array of functional groups, leading to derivatives with highly specific and potent biological

activities.[1][7] This chemical plasticity allows for interaction with a wide range of biological

targets.[5]

Anticancer Applications
2-Aminobenzothiazole derivatives are a prominent class of anticancer agents, targeting various

hallmarks of cancer.[4][14] Their mechanisms often involve the inhibition of critical enzymes

that drive tumor growth, proliferation, and survival.[15]

Mechanism of Action: A primary mode of action is the inhibition of protein kinases, which are

often overactive in cancer cells.[5] Key targets include tyrosine kinases like EGFR

(Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor

Receptor 2), as well as serine/threonine kinases such as those in the PI3K/Akt pathway.[4][7]

Inhibition of these pathways can induce cell cycle arrest and apoptosis (programmed cell

death).[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818510/
https://www.benchchem.com/pdf/The_2_Aminobenzothiazole_Scaffold_A_Comprehensive_Guide_to_its_Medicinal_Chemistry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://iajesm.in/admin/papers/64d9df85d4701.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://www.researchgate.net/figure/Examples-of-anticancer-agents-containing-2-aminobenzothiazole_fig2_380726267
https://www.benchchem.com/pdf/Applications_of_2_Aminobenzothiazole_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://iajesm.in/admin/papers/64d9df85d4701.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://iajesm.in/admin/papers/64d9df85d4701.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Growth Factor
(e.g., EGF)

Tyrosine Kinase Receptor
(e.g., EGFR)

PI3K

 Activates

Akt

 Activates

Cell Proliferation,
Survival, Angiogenesis

 Promotes

2-Aminobenzothiazole
Derivative

 Inhibits

Apoptosis

 Induces

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b044870?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Inhibition of the EGFR-PI3K-Akt signaling pathway by a 2-aminobenzothiazole

derivative.

Structure-Activity Relationship (SAR) Insights:

Substitutions on the benzene ring are crucial. Electron-donating groups like -OEt often

enhance cytotoxicity, whereas electron-withdrawing groups like -NO₂ can decrease it.[4]

The position of substituents on attached phenyl rings is also critical. For some VEGFR-2

inhibitors, a substituent at the C4 position of a phenyl ring significantly enhances activity,

while moving it to the C2 position leads to a notable decline.[4]

The amino group at C2 is a key point for derivatization, with the addition of various

heterocyclic moieties (e.g., piperazine, thiazolidinedione) leading to potent inhibitors of

targets like PI3Kα.[4][16]

Quantitative Anticancer Activity Data:

| Compound Type | Target / Cell Line | IC₅₀ Value | Source(s) | | :--- | :--- | :--- | | 2-

Aminobenzothiazole-Thiazolidinedione Hybrid | HepG2, HCT-116, MCF-7 (Cancer Cell Lines) |

7.44 - 9.99 µM |[4] | | Substituted 2-Aminobenzothiazole | PC3, MCF-7, A549 (Cancer Cell

Lines) | 0.315 - 2.66 µM |[4] | | 2-Aminobenzothiazole Derivative | PI3Kα (Enzyme) | 1.03 nM |

[4] | | Optically Active Thiourea Derivative | EAC, MCF-7, HeLa (Cancer Cell Lines) | 10 - 48 µM

|[17] |

Antimicrobial & Antifungal Applications
The rise of antimicrobial resistance is a global health crisis, and the 2-aminobenzothiazole

scaffold provides a promising platform for the development of new anti-infective agents.[18][19]

Mechanism of Action: While the exact mechanisms can vary, many derivatives are thought to

disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid

replication. Their activity spans Gram-positive and Gram-negative bacteria as well as various

fungal pathogens.[1][20][21]

SAR Insights:
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For antifungal activity, bulky substituents at the 6-position of the benzothiazole ring, such

as a benzyloxy group, have been shown to enhance potency against Candida species.[18]

For antibacterial activity against S. aureus, an N-propyl imidazole moiety attached to the

2-amino group was found to be critical for potent inhibition.[20][22]

It has been observed that many 2-aminobenzothiazole derivatives are substrates for

bacterial efflux pumps in Gram-negative bacteria, which can diminish their activity and is a

key challenge to overcome in derivative design.[20][22]

Neuroprotective Applications
The ability of small molecules to cross the blood-brain barrier makes the 2-aminobenzothiazole

scaffold attractive for treating neurodegenerative disorders.[5]

Riluzole: The most prominent example is Riluzole, a clinically approved drug for the

treatment of amyotrophic lateral sclerosis (ALS).[4]

Alzheimer's and Parkinson's Diseases: Derivatives have shown potential in targeting the

protein aggregates associated with these conditions, such as amyloid-beta plaques and

alpha-synuclein aggregates.[5] Some derivatives act as dual inhibitors of

acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), a new therapeutic

approach for Alzheimer's disease.[23]

Methodologies for Exploration and Validation
To ensure scientific integrity, protocols must be robust and reproducible. The following sections

provide detailed, step-by-step methodologies for the synthesis and biological evaluation of a

representative 2-aminobenzothiazole derivative.

Experimental Protocol: Synthesis of N-(6-
chlorobenzo[d]thiazol-2-yl)acetamide
This two-step protocol describes the synthesis of a 2-aminobenzothiazole core followed by

acylation of the 2-amino group, a common derivatization strategy.[24] This method is based on

the classical oxidative cyclization followed by a standard acylation reaction.
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Step 1: Synthesis of 2-amino-6-chlorobenzothiazole

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, dropping

funnel, and thermometer, dissolve 4-chloroaniline (0.1 mol) in glacial acetic acid (60 mL).

Thiocyanate Addition: To this solution, add potassium thiocyanate (0.3 mol) and stir the

mixture until a uniform suspension is formed.

Bromination: Cool the flask in an ice-salt bath to maintain the temperature below 10 °C. Add

a solution of bromine (0.1 mol) in glacial acetic acid (25 mL) dropwise from the dropping

funnel over 1 hour, ensuring the temperature does not exceed 10 °C.

Reaction Progression: After the addition is complete, continue stirring the mixture at 10 °C

for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.

Work-up and Isolation: Pour the reaction mixture into a large beaker containing 500 mL of ice

water. A solid precipitate will form. Filter the solid, wash thoroughly with water to remove

unreacted salts and acid, and then neutralize with a dilute sodium bicarbonate solution.

Wash again with water until the filtrate is neutral.

Purification: Recrystallize the crude product from ethanol to yield pure 2-amino-6-

chlorobenzothiazole.

Step 2: Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)acetamide

Reaction Setup: In a 100 mL round-bottom flask, suspend the synthesized 2-amino-6-

chlorobenzothiazole (0.05 mol) in chloroform (30 mL).

Acylation: Add chloroacetyl chloride (0.05 mol) to the suspension. Add potassium carbonate

(0.055 mol) as a base.

Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin

Layer Chromatography (TLC).

Isolation and Purification: After the reaction is complete, cool the mixture and filter off the

inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude solid can
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be purified by recrystallization from a suitable solvent like ethanol or by column

chromatography on silica gel.

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard assay for determining the

antimicrobial efficacy of a compound.[1] This provides a quantitative measure of potency (the

MIC value), which is essential for SAR studies.

Preparation of Stock Solution: Dissolve the synthesized test compound in dimethyl sulfoxide

(DMSO) to a high concentration (e.g., 10 mg/mL).

Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of a suitable sterile broth

medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

Serial Dilution: Add a small volume (e.g., 2 µL) of the compound stock solution to the first

well and mix thoroughly. Perform a two-fold serial dilution by transferring 100 µL from the first

well to the second, mixing, and repeating this process across the plate to create a gradient of

compound concentrations.

Inoculum Preparation: Prepare a standardized microbial inoculum suspension (e.g., bacteria

or fungi) adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final

concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the test

compound.

Controls: Include a positive control (wells with inoculum and broth but no compound) to

ensure microbial growth and a negative control (wells with broth only) to check for sterility. A

solvent control (wells with inoculum and the highest concentration of DMSO used) should

also be included to rule out solvent toxicity.

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48

hours for fungi.[1]
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Result Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism. This can be determined by visual

inspection or by using a plate reader to measure optical density.
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Caption: A self-validating experimental workflow for screening 2-aminobenzothiazole

derivatives.

Conclusion and Future Outlook
The 2-aminobenzothiazole scaffold is a testament to the power of heterocyclic chemistry in

addressing complex medical challenges.[3][5] Its synthetic tractability and the rich diversity of

biological activities exhibited by its derivatives ensure its continued relevance in drug discovery.

[4][10] Future exploration will likely focus on several key areas: leveraging computational

chemistry for more predictive and rational design of derivatives, developing multi-target agents

for complex diseases like cancer and Alzheimer's, and overcoming challenges like microbial

resistance by designing derivatives that can evade efflux pumps. The chemical space of 2-

aminobenzothiazole is vast and fertile, promising a future of continued discovery and

therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review |
Semantic Scholar [semanticscholar.org]

3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review
- New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC
[pmc.ncbi.nlm.nih.gov]

5. iajesm.in [iajesm.in]

6. benchchem.com [benchchem.com]

7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation
as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

8. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2018/nj/c7nj03776g
https://iajesm.in/admin/papers/64d9df85d4701.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://www.benchchem.com/product/b044870?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/The_2_Aminobenzothiazole_Scaffold_A_Comprehensive_Guide_to_its_Medicinal_Chemistry.pdf
https://www.semanticscholar.org/paper/Contemporary-progress-in-the-synthesis-and-of-a-Dadmal-Katre/52acd049d8f723386c2e1361f55b2dbd4d26843c
https://www.semanticscholar.org/paper/Contemporary-progress-in-the-synthesis-and-of-a-Dadmal-Katre/52acd049d8f723386c2e1361f55b2dbd4d26843c
https://pubs.rsc.org/en/content/articlelanding/2018/nj/c7nj03776g
https://pubs.rsc.org/en/content/articlelanding/2018/nj/c7nj03776g
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718064/
https://iajesm.in/admin/papers/64d9df85d4701.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Physicochemical_Characteristics_of_2_Aminobenzothiazole.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975593/
https://pubchem.ncbi.nlm.nih.gov/compound/Benzo_d_thiazol-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. benchchem.com [benchchem.com]

10. Modern Approaches to the Synthesis and Transformations of Practically Valuable
Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

11. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. benchchem.com [benchchem.com]

13. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. benchchem.com [benchchem.com]

16. pubs.acs.org [pubs.acs.org]

17. Synthesis and antitumor activity of optically active thiourea and their 2-
aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. facm.ucl.ac.be [facm.ucl.ac.be]

19. ijpsjournal.com [ijpsjournal.com]

20. Identification and structure-activity relationships for a series of N, N-disubstituted 2-
aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

21. tandfonline.com [tandfonline.com]

22. Identification and structure-activity relationships for a series of N, N-disubstituted 2-
aminobenzothiazoles as potent inhibitors of S. aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory
effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

24. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review
- New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Space of
2-Aminobenzothiazole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044870#exploring-the-chemical-space-of-2-
aminobenzothiazole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/pdf/physicochemical_properties_of_2_aminobenzothiazole.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://pubmed.ncbi.nlm.nih.gov/33994555/
https://pubmed.ncbi.nlm.nih.gov/33994555/
https://www.benchchem.com/pdf/A_Technical_Guide_to_the_Synthesis_of_2_Aminobenzothiazole_Core_Pathways_and_Modern_Methodologies.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2818510/
https://www.researchgate.net/figure/Examples-of-anticancer-agents-containing-2-aminobenzothiazole_fig2_380726267
https://www.benchchem.com/pdf/Applications_of_2_Aminobenzothiazole_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://pubs.acs.org/doi/10.1021/acsomega.3c09212
https://pubmed.ncbi.nlm.nih.gov/19128861/
https://pubmed.ncbi.nlm.nih.gov/19128861/
https://pubmed.ncbi.nlm.nih.gov/19128861/
https://www.facm.ucl.ac.be/Full-texts-FACM/Catalano-2013-1.pdf
https://www.ijpsjournal.com/article/Synthesis+and+Antimicrobial+Screening+of+Some+Novel+2amino+Benzothiazole+Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC10257494/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10257494/
https://www.tandfonline.com/doi/full/10.3109/14756360903555258
https://pubmed.ncbi.nlm.nih.gov/37094726/
https://pubmed.ncbi.nlm.nih.gov/37094726/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9389372/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9389372/
https://pubs.rsc.org/en/content/articlelanding/2018/nj/c7nj03776g/unauth
https://pubs.rsc.org/en/content/articlelanding/2018/nj/c7nj03776g/unauth
https://www.benchchem.com/product/b044870#exploring-the-chemical-space-of-2-aminobenzothiazole-derivatives
https://www.benchchem.com/product/b044870#exploring-the-chemical-space-of-2-aminobenzothiazole-derivatives
https://www.benchchem.com/product/b044870#exploring-the-chemical-space-of-2-aminobenzothiazole-derivatives
https://www.benchchem.com/product/b044870#exploring-the-chemical-space-of-2-aminobenzothiazole-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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